molecular formula C21H40O2 B1590639 Isooctadecyl acrylate CAS No. 93841-48-6

Isooctadecyl acrylate

Cat. No. B1590639
CAS RN: 93841-48-6
M. Wt: 324.5 g/mol
InChI Key: STFXXRRQKFUYEU-UHFFFAOYSA-N
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Description

Isooctadecyl acrylate is a type of acrylate monomer . It is used in the production of polymers and copolymers . The molecular formula of Isooctadecyl acrylate is C21H40O2 .


Molecular Structure Analysis

The molecular structure of Isooctadecyl acrylate consists of 21 carbon atoms, 40 hydrogen atoms, and 2 oxygen atoms . Detailed structural elucidation of acrylates like Isooctadecyl acrylate can be achieved using techniques such as Fourier transform mass spectrometry .

Scientific Research Applications

  • Adhesion and Surface Modification

    • Application : Isooctadecyl acrylate is used in adhesion and surface modification. It’s a chemical compound that can enhance the adhesive properties of materials and modify their surface characteristics.
  • Polymer Synthesis

    • Application : Isooctadecyl acrylate is used in the synthesis of polymers. It can be polymerized to create a variety of materials with different properties.
  • Biomedical and Bioengineering Applications

    • Application : Acrylic-based materials, which could potentially include Isooctadecyl acrylate, have been used in biomedical and bioengineering applications . These applications include the creation of ophthalmologic devices, orthopaedics, tissue engineering applications, and dental applications .
  • Cosmetics and Personal Care Products

    • Application : Acrylates, including Isooctadecyl acrylate, are used in cosmetics and personal care products . These applications include nail enhancing polishes, nail builders, artificial nails, and hair fixatives .
  • Photovoltaic Conversion Efficiency Enhancement

    • Application : Isooctadecyl acrylate-based materials have been used to enhance photovoltaic conversion efficiency . This involves using these materials in the construction of solar cells to improve their performance.
    • Results : The outcomes of these applications would be solar cells with improved conversion efficiency, which could be quantified using various electrical testing methods .
  • Textiles

    • Application : Acrylates, including Isooctadecyl acrylate, are used in the textile industry . They can be used to modify the properties of textiles, improving characteristics such as durability, colorfastness, and resistance to environmental conditions .
  • Phase Change Materials

    • Application : Isooctadecyl acrylate-based materials have been used to develop self-sustaining, porous phase change materials . These materials can store and release thermal energy during the process of melting and freezing, and are used in a variety of applications for thermal energy storage .
    • Methods : The fabrication of these materials involves cross-linking polymerization and thermally induced phase separation (TIPS), followed by ambient drying .
    • Results : The resulting phase change materials demonstrate exceptional energy storage capacity, impressive room-temperature elasticity, and significant load-bearing strength .
  • Automobiles

    • Application : Acrylates, including Isooctadecyl acrylate, are used in the automotive industry . They can be used in oil seals and packaging that are related to automobiles .
  • Marine Phytoplankton Defense

    • Application : Acrylates, including Isooctadecyl acrylate, are used by marine phytoplankton as a poisonous defense against predators such as protozoa .

properties

IUPAC Name

16-methylheptadecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFXXRRQKFUYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917551
Record name 16-Methylheptadecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isooctadecyl acrylate

CAS RN

93841-48-6
Record name Isooctadecyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methylheptadecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JH Lee, JS Kim, HJ Kim, K Park, J Moon, J Lee, Y Park - Polymers, 2020 - mdpi.com
… The monomers were hexametyldisiloxane (HMDS), N-vinylcaprolactam (NVC), tert-butyl acrylate (TBA), and isooctadecyl acrylate (ISTA). The gel fraction and transmittance as a …
Number of citations: 4 www.mdpi.com
W Cui - 2020 - eprints.lib.hokudai.ac.jp
Synthetic compounds from multiple components, usually termed as composites, are gradually replacing traditional industrial products due to their efficient integration of multiple …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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